(S)-2-Cbz-aminobutane-1,4-diol
(S)-2-Cbz-aminobutane-1,4-diol
Brand Name:
Vulcanchem
CAS No.:
118219-23-1
VCID:
VC20883922
InChI:
InChI=1S/C12H17NO4/c14-7-6-11(8-15)13-12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14-15H,6-9H2,(H,13,16)/t11-/m0/s1
SMILES:
C1=CC=C(C=C1)COC(=O)NC(CCO)CO
Molecular Formula:
C12H17NO4
Molecular Weight:
239.27 g/mol
(S)-2-Cbz-aminobutane-1,4-diol
CAS No.: 118219-23-1
Cat. No.: VC20883922
Molecular Formula: C12H17NO4
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118219-23-1 |
|---|---|
| Molecular Formula | C12H17NO4 |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | benzyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C12H17NO4/c14-7-6-11(8-15)13-12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14-15H,6-9H2,(H,13,16)/t11-/m0/s1 |
| Standard InChI Key | UZEHYMIWBJBOPW-NSHDSACASA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)CO |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CCO)CO |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CCO)CO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator